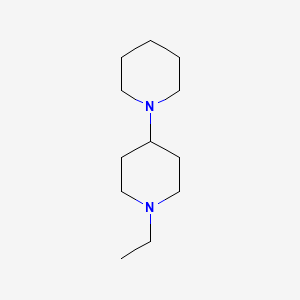

1'-ethyl-1,4'-bipiperidine

Description

1'-Ethyl-1,4'-bipiperidine (IUPAC name: N-(3′-Chloro-3-biphenylyl)-1′-ethyl-1,4′-bipiperidine-4-carboxamide) is a carboxamide derivative featuring a bipiperidine backbone substituted with an ethyl group at the 1'-position and a chloro-biphenyl moiety. Its molecular formula is C₂₅H₃₂ClN₃O, with a monoisotopic mass of 425.2234 Da . Bipiperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility, enabling interactions with diverse biological targets such as enzymes, receptors, and nucleic acids.

Properties

IUPAC Name |

1-ethyl-4-piperidin-1-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-2-13-10-6-12(7-11-13)14-8-4-3-5-9-14/h12H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWZBNVKNOJTFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Comparative Insights

Substituent Effects on Stability and Binding

- Ethyl Group vs. Hydroxyethyl (BHEP): The ethyl group in this compound enhances lipophilicity compared to the hydroxyethyl substituents in BHEP-linked Pd complexes. While BHEP improves DNA interaction via H-bonding , the ethyl group may optimize membrane permeability for CNS targets.

- Sulfur vs. Nitrogen Donors: Pd(MME)-1,4-bipiperidine complexes (with methionine methyl ester) exhibit lower stability than BHEP analogues due to the labilizing effect of sulfur donors . This highlights the importance of donor atom selection in metallodrug design.

Pharmacological Target Specificity

- CCR4/CCR5 Antagonists: C021 and SCH 351125 demonstrate how bipiperidine scaffolds can be tailored for chemokine receptor antagonism. The ethyl group in this compound may similarly modulate receptor affinity but requires empirical validation.

- PARP Inhibitors: Small alkyl groups (e.g., ethyl or methyl) at position 3 of the bipiperidine scaffold enhance PARP1/2 inhibition, while bulkier groups reduce potency . This suggests that 1'-ethyl substitution could be advantageous in oncology applications.

Pharmacokinetic and Analytical Considerations

- Radiolabeling: 11C-LSN3172176 utilizes a methyl-11C radiolabel for PET imaging, whereas this compound’s ethyl group could be explored for isotopic labeling (e.g., deuterium) to study metabolic pathways .

- Detection Methods: Pipamperone’s validated HPLC assay (detection limit: 2 ng/mL) underscores the feasibility of developing sensitive analytical protocols for this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1'-ethyl-1,4'-bipiperridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of 1,4'-bipiperidine derivatives with ethylating agents (e.g., ethyl halides). Key factors include solvent choice (polar aprotic solvents like DMF for nucleophilic substitution), temperature control (60–80°C for optimal kinetics), and stoichiometric ratios (1.2–1.5 equivalents of ethylating agent). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures >95% purity. Characterization by -NMR and LC-MS confirms structural integrity .

Q. How can researchers validate the identity and purity of 1'-ethyl-1,4'-bipiperidine using spectroscopic and chromatographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : -NMR should show distinct peaks for the ethyl group (δ 1.1–1.3 ppm triplet for CH, δ 2.4–2.6 ppm quartet for CH adjacent to N) and bipiperidine protons (δ 1.4–1.8 ppm for axial/equatorial H).

- Mass Spectrometry (MS) : ESI-MS should display a molecular ion peak at m/z 183.2 ([M+H]).

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time and peak symmetry confirm purity. Discrepancies in spectral data require re-evaluation of synthetic protocols .

Advanced Research Questions

Q. How can researchers reconcile conflicting spectral data (e.g., unexpected NMR splitting patterns) in this compound derivatives?

- Methodological Answer : Contradictory data may arise from conformational isomerism (axial vs. equatorial ethyl group orientation) or impurities. Solutions include:

- Variable Temperature (VT) NMR : Cooling to –40°C slows ring inversion, resolving split peaks into distinct axial/equatorial signals.

- 2D NMR (COSY, NOESY) : Identifies through-space interactions between ethyl and piperidine protons.

- DFT Calculations : Predicts energetically favored conformers using Gaussian software (B3LYP/6-31G* basis set). Cross-validation with crystallography (if crystals obtainable) resolves ambiguities .

Q. What theoretical frameworks guide the design of this compound analogs for receptor-binding studies?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., σ-1 or NMDA receptors). Focus on bipiperidine’s chair conformation and ethyl group’s steric/electronic effects.

- Quantitative Structure-Activity Relationship (QSAR) : Build regression models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate with IC data from radioligand assays .

Q. How should researchers optimize reaction parameters for scaling up this compound synthesis while minimizing byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design (e.g., 3 factors) to test variables: temperature (50–90°C), solvent (DMF vs. THF), and catalyst (e.g., KCO vs. NaH). Response surface methodology identifies optimal conditions.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates.

- Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) and atom economy to prioritize sustainable protocols .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in this compound pharmacological assays?

- Methodological Answer :

- Nonlinear Regression : Fit sigmoidal curves (Hill equation) to dose-response data using GraphPad Prism. Report EC/IC with 95% confidence intervals.

- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.

- Meta-Analysis : Pool data from multiple studies via random-effects models (RevMan software) to assess heterogeneity and overall effect size .

Q. How can researchers address reproducibility challenges in synthesizing this compound across different laboratories?

- Methodological Answer :

- Standardized Protocols : Publish detailed procedures in line with Beilstein Journal guidelines, including exact equivalents, solvent grades, and equipment specifications.

- Interlaboratory Studies : Collaborate with external labs to validate methods; report %RSD for yield and purity.

- Open Data Sharing : Deposit raw NMR/MS spectra in public repositories (e.g., Zenodo) for peer verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.